molecular formula C14H8Cl2N4O2 B2913132 3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887868-54-4

3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2913132
CAS RN: 887868-54-4
M. Wt: 335.14
InChI Key: ULLOETORUVWYPQ-UHFFFAOYSA-N
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Description

“3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds, dichlorobenzamide derivatives, has been reported . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The structures of similar compounds were established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which was prepared from 3,5-dichlorobenzonitrile .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Crystallography and Structural Studies

properties

IUPAC Name

3,5-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-5-9(6-11(16)7-10)12(21)18-14-20-19-13(22-14)8-1-3-17-4-2-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOETORUVWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

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